molecular formula C25H20NOP B11948504 n-(triphenyl-|E5-phosphanylidene)benzamide CAS No. 17436-52-1

n-(triphenyl-|E5-phosphanylidene)benzamide

Cat. No.: B11948504
CAS No.: 17436-52-1
M. Wt: 381.4 g/mol
InChI Key: HXUHLJYSGJCHSG-UHFFFAOYSA-N
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Description

n-(triphenyl-|E5-phosphanylidene)benzamide: is a chemical compound with the molecular formula C25H20NOP It is known for its unique structure, which includes a phosphanylidene group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(triphenyl-|E5-phosphanylidene)benzamide can be achieved through various methods. One notable method involves the visible-light-induced decarboxylation of dioxazolones to form phosphinimidic amides and ureas. This reaction is carried out under mild conditions using visible light as a catalyst, resulting in high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: n-(triphenyl-|E5-phosphanylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: n-(triphenyl-|E5-phosphanylidene)benzamide is used in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.

Industry: In industrial applications, this compound is used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of n-(triphenyl-|E5-phosphanylidene)benzamide involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: n-(triphenyl-|E5-phosphanylidene)benzamide stands out due to its unique combination of a phosphanylidene group and a benzamide moiety. This structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

17436-52-1

Molecular Formula

C25H20NOP

Molecular Weight

381.4 g/mol

IUPAC Name

N-(triphenyl-λ5-phosphanylidene)benzamide

InChI

InChI=1S/C25H20NOP/c27-25(21-13-5-1-6-14-21)26-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

HXUHLJYSGJCHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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